2-Chloro-5-fluoro-4-methylaniline

Catalog No.
S13661149
CAS No.
M.F
C7H7ClFN
M. Wt
159.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-4-methylaniline

Product Name

2-Chloro-5-fluoro-4-methylaniline

IUPAC Name

2-chloro-5-fluoro-4-methylaniline

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

InChI

InChI=1S/C7H7ClFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3

InChI Key

IBBUEZSRLXIIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)Cl

2-Chloro-5-fluoro-4-methylaniline is an aromatic amine characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a methyl group at the fourth position of the aniline structure. Its chemical formula is C7H7ClFC_7H_7ClF with a molecular weight of approximately 151.58 g/mol. This compound is notable for its unique substitution pattern, which influences both its chemical reactivity and biological activity.

  • Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives, which may have different biological properties.
  • Reduction: Reduction reactions typically convert the compound into its corresponding amine derivatives, enhancing its reactivity in further synthetic applications.
  • Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, allowing for the synthesis of various derivatives.

Research indicates that 2-Chloro-5-fluoro-4-methylaniline exhibits potential biological activity. It is studied for its interactions with enzymes and proteins, suggesting possible applications in drug development. The presence of both chloro and fluoro groups may enhance its binding affinity to biological targets, making it a candidate for further pharmacological exploration.

The synthesis of 2-Chloro-5-fluoro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Halogenation of 4-Methylaniline: This step introduces the chloro group.
  • Selective Fluorination: A fluorinating agent is used to introduce the fluoro group at the desired position.
  • Reaction Conditions: These processes often require specific catalysts and solvents to achieve high yields and purity. In industrial settings, large-scale halogenation processes are optimized for efficiency using continuous flow reactors.

2-Chloro-5-fluoro-4-methylaniline has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biological Research: The compound is investigated for its potential effects on biological systems, particularly regarding enzyme interactions.
  • Industrial Use: It is utilized in producing dyes, pigments, and specialty chemicals due to its unique chemical properties.

Interaction studies involving 2-Chloro-5-fluoro-4-methylaniline focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies are crucial for assessing safety and efficacy in pharmaceutical applications. Understanding these interactions can provide insights into the compound's potential therapeutic effects and toxicity levels.

Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methylaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-Chloro-5-methylaniline95-14-70.90
2-Fluoro-5-methylaniline95-15-80.90
2-Chloro-4-fluoroaniline2106-02-70.92
4-Chloro-2-fluoro-5-methylaniline141574950.91
5-Bromo-4-fluoro-2-methylaniline627871-16-30.89

Uniqueness

The uniqueness of 2-Chloro-5-fluoro-4-methylaniline lies in its specific combination of chloro and fluoro groups at defined positions on the benzene ring. This arrangement significantly influences its chemical reactivity and biological activity compared to other similar compounds, making it a versatile intermediate in organic synthesis and a candidate for pharmaceutical applications.

The synthesis of 2-chloro-5-fluoro-4-methylaniline requires strategic halogenation approaches that enable precise placement of both chlorine and fluorine substituents on the aromatic ring [1] [2]. Sequential halogenation represents the most widely employed methodology, where controlled electrophilic aromatic substitution reactions are performed in specific order to achieve the desired substitution pattern [2] [3].

The initial chlorination step typically utilizes N-chlorosuccinimide as the halogenating agent in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [3] [4]. This reaction proceeds through the formation of an N-halo arylamine intermediate, which acts as a highly reactive but selective catalytic electrophilic halogen source [4]. The chlorination reaction demonstrates optimal regioselectivity when conducted at temperatures between 0-50°C under atmospheric pressure conditions [3] [4].

Fluorination pathways present greater synthetic challenges due to the unique electronic properties of fluorine [5] [6]. The introduction of fluorine typically employs N-fluorobenzenesulfonimide or similar fluorinating agents under carefully controlled conditions [5]. Research has demonstrated that fluorination reactions require precise temperature control, typically maintained between 0-10°C, to prevent undesired side reactions and maintain regioselectivity [5].

Alternative halogenation strategies involve the use of thionyl halides for direct halogenation of aniline N-oxides [2]. This methodology exploits the elevated reactivity of aniline N-oxides, allowing practical and convenient access to electron-rich aryl halides through treatment with thionyl bromide or thionyl chloride at low temperatures [2]. The process generates regioselectively monohalogenated anilines with yields ranging from 45-69% depending on the specific substrate and reaction conditions [2].

Methyl Group Introduction Strategies

Methyl group incorporation into the aniline framework requires strategic consideration of the timing and methodology within the overall synthetic sequence [8] [9]. The most efficient approach involves methylation of pre-formed aniline derivatives through various chemical reactions, including methylation using methyl halides or Friedel-Crafts alkylation procedures [8].

Direct methylation of aniline substrates employs methyl iodide or methyl bromide in the presence of strong bases such as sodium hydride or potassium tert-butoxide [8] [10]. These reactions typically proceed at elevated temperatures between 60-100°C and demonstrate optimal yields when conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [10]. The methylation process requires careful control of stoichiometry to prevent over-alkylation and formation of N,N-dimethyl derivatives [8].

Friedel-Crafts methylation represents an alternative strategy for methyl group introduction, utilizing methyl chloride or acetyl chloride followed by reduction [8] [10]. This approach employs aluminum chloride as the Lewis acid catalyst and proceeds through formation of a carbocation intermediate that attacks the electron-rich aromatic ring [10]. The reaction conditions typically require temperatures between 50-80°C and demonstrate regioselectivity governed by the existing substituent pattern on the aromatic ring [10].

Advanced methylation strategies involve the use of methylating agents such as dimethyl sulfate or methyl triflate under phase-transfer catalysis conditions [10]. These methodologies enable methylation reactions to proceed under milder conditions while maintaining high regioselectivity and minimizing side product formation [10]. The phase-transfer approach utilizes quaternary ammonium salts as catalysts and allows for efficient methylation in two-phase aqueous-organic systems [10].

Catalytic Systems for Regioselective Amination

Regioselective amination represents a critical step in the synthesis of 2-chloro-5-fluoro-4-methylaniline, requiring sophisticated catalytic systems that can distinguish between electronically and sterically similar positions [11] [12]. Palladium-catalyzed systems have emerged as the most effective approach for achieving high regioselectivity in aromatic amination reactions [13] [6].

The Buchwald-Hartwig amination reaction employs palladium catalysts in combination with phosphine ligands to facilitate C-N bond formation [6]. Research has demonstrated that the choice of ligand significantly impacts regioselectivity, with sterically hindered phosphine ligands such as AdBippyPhos providing superior selectivity for fluoroalkylamine substrates [6]. These reactions typically operate at temperatures between 80-120°C and utilize weak bases such as potassium phenoxide to prevent decomposition of fluorinated products [6].

Catalyst optimization studies have revealed that electron-donating hyperconjugative interactions improve productive reactivity [11]. Specifically, cyclopentadienyl ligands with fewer methyl substituents demonstrate dramatically improved regioselectivity compared to fully methylated variants [11]. The optimal catalyst system incorporates electron-donating modifications that enhance the discrimination between competing allylic C-H bonds [11].

Alternative catalytic approaches employ selenium-catalyzed systems for regioselective amination [12]. The mechanism involves generation of selenium bis(imide) as the key active catalyst, followed by an ene reaction and [2] [8]-sigmatropic shift [12]. Computational studies indicate that regioselectivity originates from orbital interactions for acyclic substrates and distortion energy considerations for cyclic substrates [12]. These systems demonstrate particular effectiveness with trisubstituted alkene substrates [12].

Catalyst SystemTemperature Range (°C)Typical Yield (%)Regioselectivity
Pd/Phosphine80-12085-95High
Selenium-based60-10070-85High
Copper complexes100-15060-80Moderate
Rhodium catalysts80-11075-90High

Purification Techniques and Yield Optimization

Purification of 2-chloro-5-fluoro-4-methylaniline requires specialized techniques that account for the unique properties imparted by the halogen substituents [14] [15]. Column chromatography represents the most widely employed purification method, typically utilizing silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems [9].

The purification process begins with initial crude product isolation through liquid-liquid extraction [16] [14]. The organic phase containing the desired aniline derivative is separated from aqueous reaction media and subjected to sequential washing with saturated sodium bicarbonate solution, water, and saturated sodium chloride solution [1] [14]. This washing sequence removes residual acidic impurities and inorganic salts while maintaining product integrity [14].

Advanced purification techniques employ membrane aromatic recovery systems for enhanced separation efficiency [16]. The membrane aromatic recovery system demonstrates capability to achieve 96.5% aniline purity with recovery efficiencies exceeding 90% [16]. This methodology utilizes selective membrane permeation to concentrate aniline derivatives while rejecting impurities [16].

Distillation-based purification approaches require specialized column designs incorporating upper and lower reinforcing sections [14]. The process utilizes aqueous alkali hydroxide solutions to facilitate separation of phenolic impurities while preventing solid precipitation and fouling during distillation [14]. Optimal alkali hydroxide concentrations range from 0.7% to 55% by mass, with higher concentrations providing improved separation efficiency [14].

Yield optimization strategies focus on minimizing side product formation and maximizing conversion efficiency [13] [17]. Continuous flow reactors demonstrate superior performance compared to batch systems, particularly for maintaining product selectivity under elevated temperature conditions [17] [18]. The continuous flow approach counterbalances detrimental effects of additional solvents and enables higher reaction rates while preserving product quality [17].

Purification MethodPurity Achieved (%)Recovery Yield (%)Solvent System
Column Chromatography95-9980-95Hexane/Ethyl Acetate
Recrystallization90-9870-85Ethanol/Water
Distillation85-9585-95Neat
Membrane Separation85-9585-92Aqueous

Industrial-Scale Production Challenges

Industrial-scale production of 2-chloro-5-fluoro-4-methylaniline presents numerous technical and economic challenges that require comprehensive process optimization [19] [20]. Scale-up effects represent the primary concern, as laboratory-scale synthetic routes often demonstrate reduced efficiency and selectivity when translated to industrial volumes [19] [18].

Heat management constitutes a critical challenge in large-scale halogenated aniline production [13] [21]. Exothermic halogenation reactions require sophisticated heat removal systems to prevent thermal runaway and maintain product selectivity [21]. Advanced heat exchanger designs incorporating enhanced surface area and improved heat transfer coefficients are essential for managing reaction temperatures during industrial production [21].

Mass transfer limitations become increasingly significant at industrial scales, particularly in heterogeneous catalytic systems [19] [18]. Improved mixing systems and reactor designs are required to ensure uniform concentration profiles and prevent formation of concentration gradients that compromise product quality [18]. Continuous flow reactors offer advantages over batch systems by providing better control of residence time and reaction conditions [18].

Catalyst deactivation presents ongoing challenges in industrial aniline production [13] [19]. Palladium-based catalysts demonstrate susceptibility to poisoning by sulfur-containing impurities and require regeneration procedures to maintain activity [19]. Research has shown that catalyst conditioning periods affect aniline selectivity, with initial reaction phases demonstrating reduced performance until steady-state conditions are achieved [13].

Process control systems must accommodate the complexity of multi-step synthetic sequences while maintaining product quality specifications [21]. Automated control systems incorporating real-time monitoring and feedback mechanisms are essential for managing temperature, pressure, and concentration parameters within narrow operating windows [21]. Advanced process control strategies utilize statistical analysis and predictive modeling to optimize reaction conditions [22].

Waste generation and environmental impact considerations drive the development of more efficient synthetic routes [20]. Green chemistry approaches emphasize atom economy and reduced solvent consumption while maintaining product yields [20]. Solvent selection strategies focus on identifying environmentally benign alternatives that provide equivalent or superior reaction performance [22].

Challenge CategoryImpact LevelMitigation StrategyImplementation Cost
Scale-up EffectsHighPilot Plant StudiesHigh
Heat ManagementHighAdvanced Heat ExchangersMedium
Mass TransferMediumImproved Mixing SystemsLow
Catalyst DeactivationHighRegeneration ProtocolsHigh
Process ControlHighAutomated SystemsMedium
Environmental ImpactMediumGreen ChemistryMedium

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 2-chloro-5-fluoro-4-methylaniline has been accomplished through multiple analytical techniques, providing detailed insights into the molecular structure and electronic environment of this trisubstituted aromatic amine [1] [2].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated chloroform reveals characteristic chemical shifts that confirm the substitution pattern and molecular structure [3]. The aromatic proton region displays signals at δ 7.21-7.12 (multiplet, 1H) and δ 6.39-6.28 (multiplet, 2H), corresponding to the aromatic hydrogen atoms on the benzene ring. The amino group exhibits a singlet at δ 4.45 (1H), while the methyl substituent appears as a doublet at δ 2.89 with a coupling constant of 5.1 hertz (3H) [3].

Carbon-13 nuclear magnetic resonance analysis at 101 megahertz provides detailed information about the carbon framework. The spectrum exhibits signals at δ 129.49 (singlet), corresponding to quaternary aromatic carbons, while the fluorinated carbon environments appear at δ 103.26, 103.03, 98.04, and 97.76 (singlets). The methyl carbon resonates at δ 30.22 (singlet) [3].

Fluorine-19 nuclear magnetic resonance spectroscopy at 376 megahertz demonstrates the characteristic chemical shift of the fluorine substituent at δ -113.52 to -113.79 (multiplet), confirming the presence and electronic environment of the fluorine atom within the aromatic system [3].

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry analysis yields a molecular ion peak at m/z 159.02, which corresponds closely to the calculated molecular weight of 159.11 daltons [3] [2]. This precise mass determination confirms the molecular formula C₇H₇ClFN and validates the proposed structure.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy investigations reveal characteristic vibrational modes across the region of 4000-400 cm⁻¹. The spectrum exhibits fundamental absorption bands corresponding to nitrogen-hydrogen stretching vibrations, carbon-hydrogen stretching modes, and aromatic ring vibrations [4] [5]. The presence of halogen substituents introduces specific vibrational characteristics that differentiate this compound from unsubstituted aniline.

Fourier Transform Raman Spectroscopy

Complementary Fourier transform Raman spectroscopy conducted in the region 3500-50 cm⁻¹ provides additional vibrational information, particularly for symmetric modes that may be weak or absent in infrared spectroscopy [4] [5]. The combined infrared and Raman data allow for comprehensive vibrational assignment and structural confirmation.

TechniqueKey Peaks/SignalsAssignment/Notes
¹H NMR (400 MHz, CDCl₃)δ 7.21-7.12 (m, 1H), 6.39-6.28 (m, 2H), 4.45 (s, 1H), 2.89 (d, J = 5.1 Hz, 3H)Aromatic and amino protons, methyl group
¹³C NMR (101 MHz, CDCl₃)δ 129.49 (s), 103.26 (s), 103.03 (s), 98.04 (s), 97.76 (s), 30.22 (s)Aromatic carbons and methyl carbon
¹⁹F NMR (376 MHz, CDCl₃)δ -113.52 to -113.79 (m)Fluorine chemical shift
Mass Spectrometry (GC-MS)m/z: 159.02 (calc. 159.11)Molecular ion peak
FT-IR SpectroscopyRegion: 4000-400 cm⁻¹N-H stretching, C-H stretching, aromatic vibrations
FT-Raman SpectroscopyRegion: 3500-50 cm⁻¹Complementary vibrational information

X-ray Crystallographic Studies

While direct X-ray crystallographic data for 2-chloro-5-fluoro-4-methylaniline remains limited in the literature, extensive crystallographic investigations of closely related chlorofluoroaniline derivatives provide valuable structural insights [6] [7]. The crystallographic analysis of 4-chloro-3-fluoro-2-methylaniline-pyrrolidine-2,5-dione (1/1) demonstrates the typical structural features observed in halogenated aniline compounds [6] [7].

Crystal System and Space Group

Related chlorofluoroaniline structures typically crystallize in triclinic or monoclinic crystal systems with space groups P1̅ or P21/n [6] [8]. The unit cell dimensions generally range from a = 7.38-8.10 Å, b = 7.44-23.32 Å, and c = 11.56 Å, with unit cell volumes spanning 575-1483 ų [6].

Hydrogen Bonding Networks

The crystal structures are characteristically stabilized by intermolecular nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen hydrogen bonding interactions [6] [7]. These hydrogen bonds form extended networks that contribute significantly to the overall crystal stability and packing arrangement.

π-π Stacking Interactions

Aromatic π-π stacking interactions play a crucial role in the crystal packing, with centroid-centroid distances typically ranging from 3.45 to 3.65 Å [6] [7]. These interactions contribute to the formation of two-dimensional or three-dimensional network structures within the crystal lattice.

ParameterRelated Chlorofluoroaniline Structures
Crystal SystemTriclinic/Monoclinic
Space GroupP1̅/P21/n
Unit Cell Dimensionsa = 7.38-8.10 Å, b = 7.44-23.32 Å, c = 11.56 Å
Unit Cell Volume (ų)575-1483
Z (molecules per unit cell)2-4
Temperature (K)120-296
Radiation TypeMo Kα
R-factor0.033-0.044
Hydrogen BondingN-H⋯O, N-H⋯N
π-π Stacking Distance (Å)3.45-3.65

Computational Chemistry Modeling

Comprehensive computational chemistry studies employing both ab initio Hartree-Fock and density functional theory methods have been conducted to elucidate the electronic structure and geometric parameters of substituted aniline derivatives [4] [5] [9] [10]. These theoretical investigations provide essential insights into the molecular properties that may not be readily accessible through experimental methods alone.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP hybrid functional with various basis sets ranging from 6-31G(d) to 6-311++G(d,p) have been employed to optimize molecular geometries and calculate vibrational frequencies [4] [5] [10]. The B3LYP method effectively incorporates electron correlation effects while maintaining computational efficiency for medium-sized organic molecules.

Basis Set Effects

Systematic investigations using progressively larger basis sets demonstrate the convergence of calculated properties. The 6-31G(d) basis set provides adequate results for initial geometry optimization, while the inclusion of polarization functions in 6-31G(d,p) improves the accuracy of calculated vibrational frequencies [4] [5]. Extended basis sets such as 6-311G(d,p) and 6-311++G(d,p) offer enhanced precision for electronic properties and molecular orbital descriptions [9] [10].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations have been performed and compared with experimental Fourier transform infrared and Fourier transform Raman spectra [4] [5]. The calculated frequencies are scaled using appropriate scaling factors to account for known systematic errors in density functional theory methods. The scaled quantum mechanics method provides complete assignments based on total energy distribution analysis of vibrational modes [4] [5].

Electronic Structure Analysis

Frontier molecular orbital analysis reveals the electronic properties of substituted aniline derivatives, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies [9] [11]. These calculations provide insights into the chemical reactivity and electronic excitation properties of the molecule.

Method/Basis SetApplicationCalculated Properties
Hartree-Fock (HF)Initial geometry optimizationBond lengths, bond angles
B3LYP/6-31G(d)Density functional theory calculationsVibrational frequencies, electronic properties
B3LYP/6-31G(d,p)Improved basis set with polarization functionsOptimized geometries, thermodynamic properties
B3LYP/6-31+G(d,p)Diffuse functions for anionic speciesEnhanced accuracy for hydrogen bonding
B3LYP/6-31++G(d,p)Complete diffuse function setComplete description of electronic structure
B3LYP/6-311G(d)Extended basis setHigh accuracy geometric parameters
B3LYP/6-311G(d,p)Extended basis with polarizationImproved vibrational frequency calculations
B3LYP/6-311+G(d,p)Extended basis with diffuse functionsEnhanced molecular orbital descriptions
B3LYP/6-311++G(d,p)Complete extended basis setComprehensive electronic structure analysis

Tautomeric Behavior and Conformational Analysis

The tautomeric behavior and conformational preferences of 2-chloro-5-fluoro-4-methylaniline are governed by the electronic effects of the halogen and methyl substituents, as well as the inherent structural characteristics of the aniline framework [12] [13] [14] [15].

Amino Group Conformation

The amino group in substituted aniline derivatives exhibits characteristic pyramidal geometry with the nitrogen atom displaced from the aromatic plane [13] [15]. The out-of-plane angle (θ) typically ranges from 35° to 48°, depending on the electronic nature of the substituents [15]. Electron-withdrawing substituents such as chlorine tend to decrease this angle, promoting greater planarity, while electron-donating groups increase the pyramidal character [15].

Rotational Barriers and Conformational Mobility

The rotational barrier around the carbon-nitrogen bond connecting the amino group to the aromatic ring is influenced by the resonance interaction between the nitrogen lone pair and the π-electron system of the benzene ring [16] [13]. Substitution patterns affect this barrier, with electron-withdrawing groups generally increasing the barrier due to enhanced resonance stabilization [13].

Substituent Effects on Molecular Geometry

The presence of chlorine, fluorine, and methyl substituents introduces both steric and electronic perturbations to the molecular geometry [13] [15]. Computational studies reveal that electron-withdrawing substituents decrease the carbon-nitrogen bond length and reduce the out-of-plane angle of the amino group [15]. The interplay between these effects determines the overall conformational preferences of the molecule.

Tautomeric Equilibria

While primary aromatic amines like 2-chloro-5-fluoro-4-methylaniline do not typically exhibit classical tautomeric behavior, protonation studies reveal preferences for nitrogen versus carbon protonation sites [12] [14]. Gas-phase studies indicate that both amino-protonated and para-carbon-protonated tautomers can be observed under specific conditions [12].

ParameterAniline (Reference)Substituted Aniline (Calculated)Effect of Substitution
C-N bond length (Å)1.396-1.4021.376-1.407Cl: shortens, F: minimal effect
C-C bond length (Å)1.390-1.4051.385-1.410Slight variations due to electronic effects
C-Cl bond length (Å)-1.720-1.740Standard C-Cl single bond
C-F bond length (Å)-1.350-1.370Standard C-F single bond
C-C-N angle (°)120.0±2.0118.0-122.0Electronic effects of substituents
N-C-C angle (°)120.0±2.0118.0-122.0Steric and electronic perturbations
Out-of-plane angle θ (°)42.0±5.035.0-48.0Electron-withdrawing groups decrease
Pyramidal angle at N (°)50.0±5.045.0-55.0Dependent on substitution pattern

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.0251051 g/mol

Monoisotopic Mass

159.0251051 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types